Methyl 4-(4-iodophenyl)butanoate
Description
Properties
Molecular Formula |
C11H13IO2 |
|---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
methyl 4-(4-iodophenyl)butanoate |
InChI |
InChI=1S/C11H13IO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3 |
InChI Key |
FBHUNUFHABAFGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares methyl 4-(4-iodophenyl)butanoate with analogs based on substituents, molecular formulas, weights, and key properties:
Physicochemical Properties
- Solubility and Polarity: The amino group in methyl 4-(4-aminophenyl)butanoate increases water solubility, whereas the iodo group in the target compound likely reduces polarity, favoring organic solvents . Nitro and bromo substituents enhance melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Spectroscopic Characteristics: IR spectra of analogs show distinct peaks: C=O stretches near 1700 cm⁻¹, N-H bends (for amino derivatives) at 3300–3500 cm⁻¹, and C-Br/C-I vibrations below 600 cm⁻¹ .
Preparation Methods
Iodination Reaction Conditions
The iodination employs a mixture of periodic acid (HIO), iodine (I), sulfuric acid (HSO), and acetic acid (CHCOOH) in aqueous media. The reaction proceeds at 70°C for 19 hours, yielding 42% of the desired product. Key reagents and their roles include:
-
Iodine (I) : Acts as the iodinating agent.
-
Periodic acid (HIO) : Serves as an oxidizing agent, facilitating the generation of iodonium ions (I).
-
Sulfuric acid (HSO) : Enhances the electrophilicity of iodine by protonating acetic acid, generating a more reactive iodinating species.
Table 1: Iodination of 4-Phenylbutanoic Acid
The crude product is purified via precipitation from ethyl acetate/hexane, yielding a light yellow solid. Characterization by H NMR confirms the structure, with aromatic protons appearing as doublets at δ 7.61 (d, J = 8.4 Hz) and δ 6.95 (d, J = 8.0 Hz), alongside signals for the butanoic acid backbone.
Esterification to Methyl 4-(4-Iodophenyl)butanoate
The carboxylic acid group of 4-(4-iodophenyl)butanoic acid is esterified with methanol to produce the target compound. This step typically employs Fischer esterification, a classic acid-catalyzed reaction.
Fischer Esterification Method
In this method, 4-(4-iodophenyl)butanoic acid is refluxed with methanol in the presence of sulfuric acid. The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon, leading to ester formation.
Reaction Mechanisms and Optimization
Iodination Mechanism
The iodination proceeds via electrophilic aromatic substitution (EAS). Sulfuric acid protonates periodic acid, generating iodonium ions (I), which act as the electrophile. The para position is favored due to the electron-donating effect of the butanoic acid substituent, directing iodination to the aromatic ring’s opposite side.
Esterification Mechanism
In Fischer esterification, sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Methanol then attacks this carbon, forming a tetrahedral intermediate that collapses to release water and yield the ester.
Yield Optimization Challenges
-
Iodination Step : The moderate yield (42%) suggests competing side reactions, such as ortho iodination or over-oxidation. Optimizing reagent stoichiometry or reaction time could improve efficiency.
-
Esterification Step : Excess methanol and removal of water (e.g., via Dean-Stark trap) can shift the equilibrium toward ester formation, enhancing yield.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(4-iodophenyl)butanoate?
- Methodological Answer : A high-yield approach involves esterification of 4-(4-iodophenyl)butanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or TsOH). This mirrors the synthesis of Methyl 4-(4-nitrophenyl)butanoate, where esterification achieved ~99% yield using similar conditions . Alternatively, reduction of nitro intermediates (e.g., Methyl 4-(4-nitrophenyl)butanoate) via catalytic hydrogenation could yield amine derivatives, though iodine substitution requires careful optimization to avoid dehalogenation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Compare experimental H and C NMR spectra with predicted shifts from computational tools or analogs (e.g., Methyl (4-iodophenyl)acetate ).
- Mass Spectrometry : Confirm molecular weight (expected: ~318.07 g/mol) via ESI-MS or GC-MS.
- FTIR : Verify ester carbonyl (~1740 cm) and iodine-related vibrational modes.
Cross-referencing with InChI/SMILES data from structurally similar compounds (e.g., ) ensures accuracy .
Q. What analytical techniques are essential for purity assessment?
- Methodological Answer :
- HPLC/GC : Quantify purity using reverse-phase HPLC (C18 column, MeOH:H₂O mobile phase) or GC with FID detection.
- Melting Point : Compare experimental mp (if crystalline) with literature values (e.g., related esters in report mp ranges) .
- Elemental Analysis : Validate C, H, N, and I content against theoretical values.
Advanced Research Questions
Q. What challenges arise in optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?
- Methodological Answer :
- Steric Hindrance : The butanoate chain may reduce coupling efficiency; use bulky ligands (e.g., SPhos) to enhance reactivity .
- Iodine Stability : Ensure inert conditions (e.g., N₂ atmosphere) to prevent premature iodine displacement.
- Catalyst Screening : Test Pd(OAc)₂ or PdCl₂(dppf) with boronic esters (e.g., ’s pinacol boronate derivatives) to optimize yields .
Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the butanoate chain may split peaks; use variable-temperature NMR to assess conformational mobility .
- Impurity Identification : Compare with byproducts (e.g., unreacted acid or methyl esters from ) via spiking experiments .
- Computational Refinement : Recalculate shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with solvent corrections.
Q. What strategies improve the yield of this compound in esterification?
- Methodological Answer :
- Catalyst Optimization : Replace H₂SO₄ with Amberlyst-15 (solid acid) to simplify purification.
- Solvent-Free Conditions : Use excess methanol as both reactant and solvent to drive equilibrium .
- Microwave Assistance : Reduce reaction time and improve homogeneity via microwave irradiation (e.g., 60°C, 30 min).
Q. How does the iodine substituent influence reactivity in photophysical or medicinal chemistry applications?
- Methodological Answer :
- Heavy Atom Effect : The iodine atom enhances spin-orbit coupling, potentially increasing triplet-state population for OLED applications.
- Biological Probes : The iodophenyl group can serve as a radioisotope (e.g., I) carrier for imaging studies, leveraging its stability in vivo compared to bromo/chloro analogs .
Q. What are the storage and handling protocols to prevent decomposition?
- Methodological Answer :
- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to minimize hydrolysis or photodegradation .
- Handling : Use anhydrous solvents (e.g., dry MeOH) during synthesis to avoid ester hydrolysis.
Data Contradiction Analysis
- Example Scenario : Conflicting melting points reported for analogs (e.g., 54–58°C for 4-(4-methylphenyl)butyric acid vs. 162–163°C for a furopyrrole ester in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
